Carbendazim/triadimefon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbendazim and triadimefon are two widely used fungicides with significant applications in agriculture. Carbendazim, known chemically as methyl 2-benzimidazole carbamate, is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops such as mold, mildew, rot, and blight . Triadimefon, a triazole fungicide, is known for its curative and protectant activity against a wide range of cereal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbendazim is synthesized through the reaction of o-phenylenediamine with methyl chloroformate, followed by cyclization to form the benzimidazole ring . The reaction conditions typically involve the use of solvents like chloroform and acetic acid, with surfactants such as HSH and 0204 as emulsifiers to increase solubility .
Triadimefon is synthesized through a multi-step process starting with the reaction of 1,2,4-triazole with 4-chlorobenzophenone, followed by chlorination and subsequent reaction with dimethyl sulfate . The reaction conditions involve the use of solvents like acetonitrile and methanol, with temperature control to ensure optimal yield .
Industrial Production Methods: Industrial production of carbendazim involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes steps like extraction, purification, and crystallization to obtain the final product . Triadimefon production follows a similar approach, with additional steps for enantiomeric separation to ensure the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to degrade through oxidative catalysis using hydrogen peroxide, resulting in the formation of benzimidazole derivatives . Triadimefon also undergoes oxidation and reduction reactions, with its degradation products including triazole derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of carbendazim include hydrogen peroxide for oxidation and various acids for hydrolysis . Triadimefon reactions often involve the use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of carbendazim include benzimidazole derivatives and various carbamate compounds . Triadimefon degradation products include triazole derivatives and chlorinated benzophenones .
Scientific Research Applications
Carbendazim is extensively used in scientific research for its antifungal properties. It is used to study the effects of fungicides on soil microbial diversity and plant health . Triadimefon is used in research related to its environmental impact, particularly its occurrence and fate in aquatic environments . Both compounds are also used in studies related to their potential toxic effects on non-target organisms .
Mechanism of Action
Carbendazim exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to its fungicidal activity . Triadimefon acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .
Comparison with Similar Compounds
Carbendazim is similar to other benzimidazole fungicides like benomyl and thiophanate-methyl, which also degrade to form carbendazim as an active metabolite . Triadimefon is comparable to other triazole fungicides like tebuconazole and propiconazole, which share similar mechanisms of action and spectrum of activity . triadimefon is unique in its stereoselective degradation and its specific activity against a broader range of cereal diseases .
Conclusion
Carbendazim and triadimefon are important fungicides with diverse applications in agriculture and scientific research. Their unique chemical properties and mechanisms of action make them valuable tools in the management of fungal diseases and the study of environmental and biological processes.
Properties
CAS No. |
75448-56-5 |
---|---|
Molecular Formula |
C23H25ClN6O4 |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H16ClN3O2.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;2-5H,1H3,(H2,10,11,12,13) |
InChI Key |
HEEWWSIOXSCLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.